![molecular formula C9H17ClN2OS B2543165 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride CAS No. 2138040-08-9](/img/structure/B2543165.png)

8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride

Description

8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) in its 5-membered ring and an amino group at the 8-position. Its molecular formula is C₉H₁₆ClN₂O₂S, with a purity of 95% as reported in industrial-grade supplies . The compound is classified under building blocks for chemical synthesis, particularly in pharmaceutical and agrochemical research, due to its conformational rigidity and functional versatility . Key suppliers include Enamine Ltd and several Chinese manufacturers certified under ISO, REACH, and GMP standards, highlighting its industrial relevance .

Properties

IUPAC Name |

8-amino-5-thiaspiro[3.5]nonane-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPGEWCSYSGJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2(CC1N)CC(C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable thiol with a dihalide under basic conditions.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an amine reacts with the spirocyclic intermediate.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride typically involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares the target compound with four structurally related spirocyclic derivatives:

Key Observations :

Pharmacological and Analytical Considerations

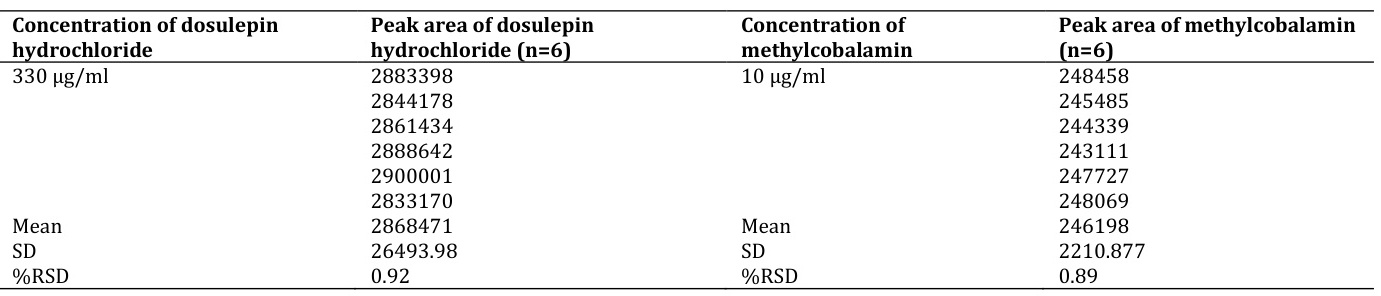

- Stability : Spiro compounds like the target are often analyzed via RP-HPLC, as seen in methods validated for related hydrochlorides (e.g., dosulepin HCl) .

- Applications: The carboxamide derivative is prioritized in peptide mimetics and kinase inhibitors, whereas sulfone analogs (e.g., 7-amino-2-thiaspiro-2,2-dioxide) are used in pesticidal formulations .

Biological Activity

8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride is a unique chemical compound characterized by its spirocyclic structure and the presence of both amino and carboxamide functional groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride is C9H16N2OS·HCl, with a molecular weight of 236.77 g/mol. Its structural complexity allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H16N2OS·HCl |

| Molecular Weight | 236.77 g/mol |

| Functional Groups | Amino, Carboxamide |

| Structure | Spirocyclic |

The biological activity of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities or receptor interactions, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial enzymes, thereby disrupting essential metabolic pathways in microorganisms. The exact mechanism involves binding to the active sites of enzymes critical for bacterial survival.

Anticancer Activity

In cancer research, 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride has shown potential in interfering with cell signaling pathways associated with tumor growth and proliferation. Studies suggest it may induce cytotoxic effects in cancer cells by modulating the Wnt/β-catenin signaling pathway.

Research Findings

Recent studies have explored the efficacy of 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride against various cancer cell lines and bacteria.

Table 2: Summary of Biological Assays

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride significantly inhibited the growth of E. coli at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What strategies validate analytical methods for this compound in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Spike the compound into a mixture of structurally similar spirocycles and confirm baseline separation via HPLC .

- Accuracy : Perform spike-recovery experiments (80–120% of target concentration) in biological matrices (e.g., plasma), achieving RSD < 5% .

- Robustness : Test method resilience to pH (±0.2), flow rate (±10%), and column age (up to 500 injections) .

Notes

- Avoid abbreviations; use full chemical names for clarity.

- Advanced questions integrate computational, analytical, and experimental methodologies to address research challenges.

- Contradictions in data (e.g., purity claims) should be resolved via method validation and cross-referencing multiple sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.